

# Comprehensive literature review of Ethyl 5-methyloxazole-2-carboxylate research

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## Compound of Interest

**Compound Name:** Ethyl 5-methyloxazole-2-carboxylate

**Cat. No.:** B1343871

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An In-Depth Technical Guide to **Ethyl 5-methyloxazole-2-carboxylate**: Synthesis, Reactivity, and Applications in Drug Discovery

**Executive Summary:** **Ethyl 5-methyloxazole-2-carboxylate** is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The oxazole core is a privileged scaffold, appearing in numerous natural products and synthetic compounds with a wide array of pharmacological activities.<sup>[1][2]</sup> This technical guide provides a comprehensive review of the available research on **Ethyl 5-methyloxazole-2-carboxylate**, detailing its physicochemical properties, plausible synthetic routes, key chemical transformations, and its established and potential applications in modern drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic and therapeutic programs.

## The Oxazole Scaffold: A Cornerstone in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is a cornerstone in medicinal chemistry due to its unique electronic properties and its ability to act as a bioisostere for other functional groups, such as esters and amides.<sup>[3]</sup> The presence of two heteroatoms provides sites for hydrogen bonding and other non-covalent interactions, allowing oxazole-containing molecules to bind effectively with a wide range of biological targets like enzymes and receptors.<sup>[3][4]</sup>

Consequently, the oxazole nucleus is a key component in a multitude of clinically approved drugs and investigational agents, demonstrating activities that span anti-inflammatory, antibiotic, anticancer, analgesic, and antifungal applications.[\[2\]](#)[\[5\]](#)[\[6\]](#) Its thermal stability and amenability to diverse chemical modifications make it an exceptionally attractive scaffold for constructing libraries of novel compounds in the pursuit of new therapeutic leads.[\[5\]](#)

## Physicochemical Properties of Ethyl 5-methyloxazole-2-carboxylate

**Ethyl 5-methyloxazole-2-carboxylate** (CAS No. 33123-68-1) is a key intermediate for the synthesis of more complex molecules.[\[1\]](#)[\[7\]](#) Its fundamental properties are summarized below.

Property	Value	Source(s)
CAS Number	33123-68-1	<a href="#">[7]</a>
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO <sub>3</sub>	<a href="#">[8]</a>
Molecular Weight	155.15 g/mol	<a href="#">[8]</a>
SMILES	O=C(C1=NC=C(C(C)O1)OCC	<a href="#">[8]</a>
Purity	≥98% (Typical)	<a href="#">[8]</a>
Appearance	White to tan solid or colorless to tan liquid	<a href="#">[1]</a>
Topological Polar Surface Area (TPSA)	52.33 Å <sup>2</sup>	<a href="#">[8]</a>
logP (Computed)	1.15972	<a href="#">[8]</a>
Storage Conditions	2-8°C, sealed in a dry environment under an inert atmosphere	<a href="#">[1]</a> <a href="#">[8]</a>

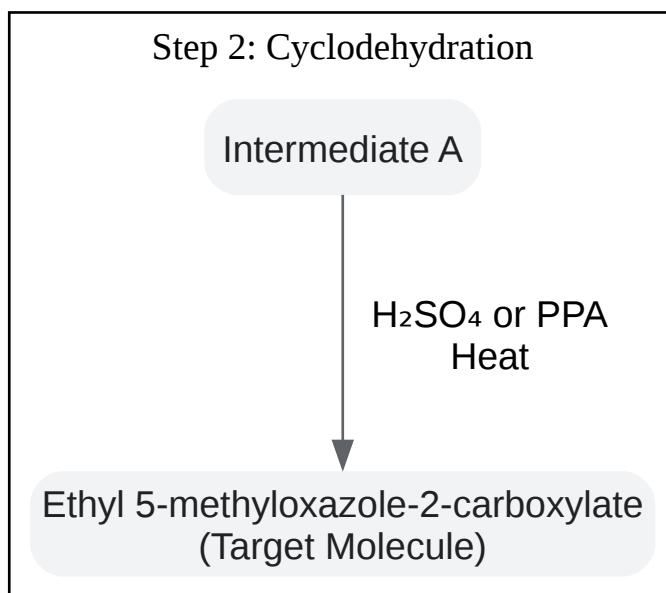
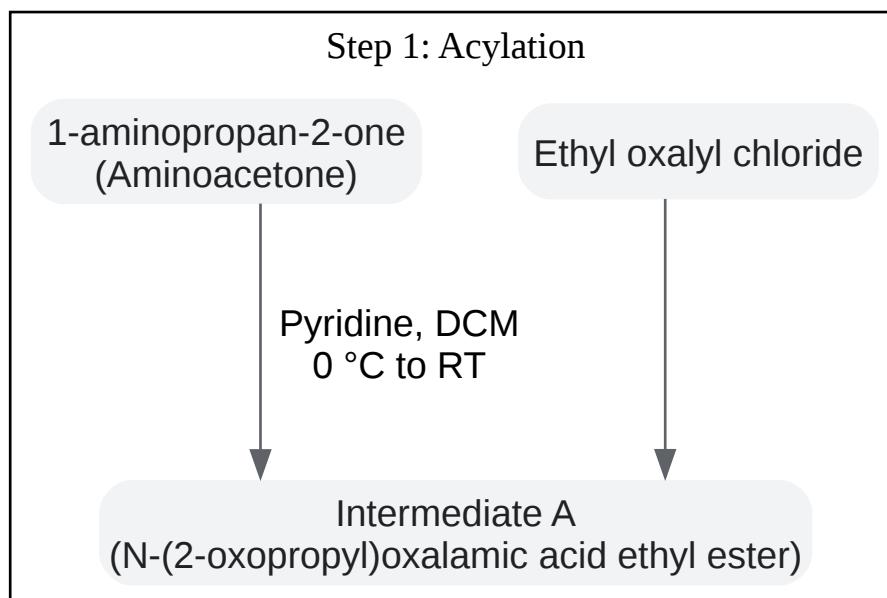
## Synthesis of 2,5-Disubstituted Oxazoles

While a specific, published synthesis for **Ethyl 5-methyloxazole-2-carboxylate** is not readily available in the reviewed literature, its structure lends itself to established methodologies for

creating 2,5-disubstituted oxazoles. The Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone, stands out as a highly relevant and robust method. [9][10][11]

## Proposed Synthetic Pathway: Robinson-Gabriel Synthesis

This pathway begins with readily available starting materials and proceeds through a key 2-acylamino-ketone intermediate, which is then cyclized to form the target oxazole ring.



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Caption: Proposed Robinson-Gabriel pathway for **Ethyl 5-methyloxazole-2-carboxylate** synthesis.

## Experimental Protocol (Representative)

The following protocol is a representative, field-proven methodology based on the principles of the Robinson-Gabriel synthesis.[10][12]

**Step 1: Synthesis of N-(2-oxopropyl)oxalamic acid ethyl ester (Acylamino-ketone Intermediate)**

- To a stirred solution of 1-aminopropan-2-one hydrochloride (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (2.2 eq) in dichloromethane (DCM) at 0 °C, add a solution of ethyl oxalyl chloride (1.05 eq) in DCM dropwise.
  - **Causality:** The use of a non-nucleophilic base is critical to neutralize the HCl salt of the amine and the HCl generated during the acylation without competing with the amine for the acyl chloride. The reaction is run at 0 °C to control the initial exothermic reaction.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting amine is consumed.
- Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the pure 2-acylamino-ketone intermediate.
  - **Self-Validation:** The structure of the intermediate must be confirmed at this stage by <sup>1</sup>H NMR and Mass Spectrometry to ensure the success of the first step before proceeding.

**Step 2: Cyclodehydration to Ethyl 5-methyloxazole-2-carboxylate**

- Add the purified 2-acylamino-ketone intermediate (1.0 eq) to a cyclodehydrating agent such as concentrated sulfuric acid or polyphosphoric acid (PPA).<sup>[9]</sup>
- Heat the mixture to 100-140 °C for 1-3 hours, monitoring by TLC.
  - **Causality:** Strong dehydrating agents are required to facilitate the intramolecular cyclization and subsequent elimination of water to form the aromatic oxazole ring. The high temperature provides the necessary activation energy for this transformation.

- After cooling to room temperature, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of  $\text{NaHCO}_3$  or  $\text{NaOH}$ .
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
- Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure.
- Purify the final product by column chromatography or recrystallization to afford **Ethyl 5-methyloxazole-2-carboxylate**.
  - Self-Validation: Final product identity and purity should be rigorously confirmed by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

## Chemical Reactivity and Derivatization

The primary site of reactivity on **Ethyl 5-methyloxazole-2-carboxylate** is the ethyl ester group at the C2 position. This functionality serves as a versatile handle for introducing molecular diversity, most commonly through hydrolysis followed by amide bond formation.[1]



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Caption: Key derivatization workflow starting from **Ethyl 5-methyloxazole-2-carboxylate**.

## Ester Hydrolysis

The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental and crucial first step for many subsequent reactions.[1]

- Protocol: Base-Catalyzed Hydrolysis
  - Dissolve **Ethyl 5-methyloxazole-2-carboxylate** (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

- Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq).[\[13\]](#)
- Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.
- Remove the organic solvent (THF) under reduced pressure.
- Acidify the remaining aqueous solution to pH ~2-3 with cold 1M HCl.
- Collect the resulting precipitate by filtration or extract with ethyl acetate to isolate the 5-methyloxazole-2-carboxylic acid.

## Amide Coupling

Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[\[14\]](#) The carboxylic acid derived from the hydrolysis step can be coupled with a vast array of primary and secondary amines to generate libraries of potential drug candidates.

- Protocol: Two-Step Amide Coupling via Acyl Chloride
  - Activation: Suspend the dry 5-methyloxazole-2-carboxylic acid (1.0 eq) in an anhydrous solvent like DCM or toluene. Add thionyl chloride ( $\text{SOCl}_2$ ) or oxalyl chloride (1.2-1.5 eq) and a catalytic amount of DMF.[\[15\]](#)
  - Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) until the evolution of gas ceases and the solid dissolves, indicating the formation of the acyl chloride.
  - Remove the excess reagent and solvent under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step.
- Coupling: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
- Add a solution of the desired amine (1.0 eq) and a non-nucleophilic base like triethylamine or DIPEA (1.5 eq) dropwise.
- Allow the reaction to warm to room temperature and stir until completion.

- Perform a standard aqueous workup and purify the resulting amide by column chromatography or recrystallization.

## Applications in Drug Discovery and Development

The oxazole scaffold is a privileged structure found in compounds with a broad spectrum of pharmacological activities.<sup>[3][16]</sup> While specific biological data for **Ethyl 5-methyloxazole-2-carboxylate** itself is limited, its role as a synthetic intermediate allows access to derivatives with significant therapeutic potential.

## Anticancer Activity: Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a validated and highly attractive target for anticancer drug development.<sup>[17]</sup> Numerous compounds containing the oxazole motif have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.<sup>[18][19][20][21]</sup> These agents disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.<sup>[19]</sup> The synthesis of novel sulfonamides and other derivatives starting from the **Ethyl 5-methyloxazole-2-carboxylate** core represents a promising strategy for developing new-generation tubulin inhibitors with improved efficacy and selectivity.<sup>[18][20]</sup>

## Broader Therapeutic Potential

Beyond oncology, the oxazole core is integral to compounds with diverse biological functions. The structural features of the oxazole ring allow it to serve as a key pharmacophore in agents with:

- Anti-inflammatory activity (e.g., the NSAID Oxaprozin).<sup>[3]</sup>
- Antibacterial and Antifungal properties.<sup>[2]</sup>
- Antiviral activity.<sup>[4]</sup>

The derivatization of **Ethyl 5-methyloxazole-2-carboxylate** provides a direct route to novel chemical entities that can be screened for these and other important therapeutic applications.

# Spectroscopic Analysis and Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, its structure allows for the prediction of key spectroscopic features essential for its characterization.

- $^1\text{H}$  NMR:
  - Ethyl Ester ( $\text{CH}_2$ ): A quartet around  $\delta$  4.3-4.4 ppm.
  - Ethyl Ester ( $\text{CH}_3$ ): A triplet around  $\delta$  1.3-1.4 ppm.
  - Oxazole C5-Methyl ( $\text{CH}_3$ ): A singlet around  $\delta$  2.3-2.5 ppm.
  - Oxazole C4-Proton (H): A singlet around  $\delta$  7.0-7.5 ppm.
- $^{13}\text{C}$  NMR:
  - Ester Carbonyl ( $\text{C=O}$ ): A signal in the range of  $\delta$  158-162 ppm.
  - Oxazole C2 & C5: Signals in the aromatic region, typically  $\delta$  140-160 ppm.
  - Oxazole C4: A signal around  $\delta$  120-130 ppm.
  - Ethyl Ester ( $\text{CH}_2$  &  $\text{CH}_3$ ): Signals in the aliphatic region ( $\delta$  ~61 ppm and ~14 ppm, respectively).
  - C5-Methyl ( $\text{CH}_3$ ): A signal in the aliphatic region ( $\delta$  ~10-12 ppm).
- Infrared (IR) Spectroscopy:
  - A strong, characteristic  $\text{C=O}$  stretching vibration for the ester carbonyl group around 1720-1740  $\text{cm}^{-1}$ .
  - C-O stretching vibrations in the fingerprint region (1100-1300  $\text{cm}^{-1}$ ).
  - C=N and C=C stretching vibrations of the oxazole ring around 1500-1650  $\text{cm}^{-1}$ .

## Safety and Handling

**Ethyl 5-methyloxazole-2-carboxylate** is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated laboratory fume hood.

Hazard Class	GHS Code	Description	Source
Acute Toxicity, Oral	H302	Harmful if swallowed	<a href="#">[1]</a>
Skin Irritation	H315	Causes skin irritation	<a href="#">[1]</a>
Eye Irritation	H319	Causes serious eye irritation	<a href="#">[1]</a>
Specific Target Organ Toxicity	H335	May cause respiratory irritation	<a href="#">[1]</a>

Researchers must consult the full Safety Data Sheet (SDS) before handling this compound.

## Conclusion and Future Outlook

**Ethyl 5-methyloxazole-2-carboxylate** is a valuable and versatile chemical intermediate. Its strategic importance is derived from the proven therapeutic relevance of the oxazole scaffold. While direct synthesis and application data for this specific isomer are sparse, its chemical structure provides a clear and logical pathway for the generation of diverse molecular libraries through well-established synthetic transformations like hydrolysis and amide coupling. The primary future application for this building block lies in the rational design and synthesis of novel therapeutic agents, particularly in the fields of oncology (as tubulin polymerization inhibitors), infectious diseases, and inflammation. Further research into optimizing its synthesis and exploring the biological activity of its novel derivatives is warranted and holds significant promise for the drug discovery community.

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